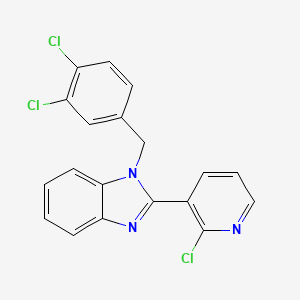

2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

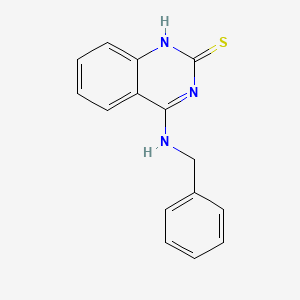

The compound "2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole" is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This particular derivative includes additional functional groups and substituents, such as chloro and pyridinyl groups, which may influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach is a one-pot, multicomponent reaction involving pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile, which efficiently produces polysubstituted pyrido[1,2-a]benzimidazole derivatives . Another method involves the condensation of 2-methyl-3-benzothienylethylidene(isopropylidene)succinic anhydride with 1,2-diaminobenzene and its derivatives to synthesize novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones . Additionally, hydrothermal synthesis has been used to create supermolecular compounds involving benzimidazole derivatives .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized by various spectroscopic techniques, including NMR, MS, IR spectra, and elemental analysis, as well as X-ray crystallography . For instance, the crystal structure of a supermolecular compound involving a benzimidazole derivative was determined to belong to the monoclinic system with specific cell parameters . The molecular conformation and intermolecular interactions, such as hydrogen bonding, play a significant role in the structural arrangement of these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a range of chemical reactions. For example, they can be used as ligands to form complexes with metals, as seen in the synthesis of a supermolecular compound involving cadmium . They can also undergo photochemical reactions to form photochromic compounds . Additionally, benzimidazole derivatives can act as substrates in oxidation reactions with chromium(VI) compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. These properties include photoluminescence, as demonstrated by the supermolecular compound , and photochromic behavior, as seen in the benzimidazol[1,2a]pyrrolidin-2-ones . The spectroscopic properties, such as UV/Vis and fluorescence, are also important characteristics of these compounds . The presence of substituents like the trifluoromethyl group can confer biological activity, as some derivatives have shown DNA-topoisomerase I inhibitory activity .

科学研究应用

Synthesis and Chemical Properties

- Synthesis of Pyrido[1,2-a]benzimidazoles: 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole is an example of a pyrido[1,2-a]benzimidazole, a compound of interest in medicinal and materials chemistry. The synthesis of these compounds can be achieved by direct copper-catalyzed amination, highlighting the importance of an acid additive in this process (Masters et al., 2011).

Biological and Pharmacological Activities

- Antimicrobial and Anticancer Properties: A variety of heterocyclic systems linked to the furo[3,2-g]chromene moiety, including pyrido[1,2-a] benzimidazole derivatives, have been synthesized and evaluated for antimicrobial and anticancer activities. These compounds demonstrate variable inhibitory effects (Ibrahim et al., 2022).

Medicinal Chemistry

- Synthesis of Antisecretory Agents: 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazoles, which include derivatives of 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole, are crucial in the development of antisecretory H+/K+-ATPase inhibitors. These inhibitors are potent in treating gastric acid secretion related diseases (Ife et al., 1989).

Chemical Reactivity and Applications

- Cyclization Reactions: The compound's chemical structure is conducive to various cyclization reactions, enabling the synthesis of novel heterocyclic systems, which are important in the development of pharmaceuticals and other chemical products (Savchenko et al., 2020).

Potential for Developing Fluorescent Probes

- DNA Detection Probes: Novel benzimidazo[1,2-a]quinolines, structurally related to 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole, have been synthesized and show potential as fluorescent probes for DNA detection. This application is significant in biochemical and medical research (Perin et al., 2011).

安全和危害

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.

未来方向

This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.

Please consult with a professional chemist or a reliable database for specific information about this compound. It’s always important to handle chemicals safely and responsibly.

属性

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-[(3,4-dichlorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3/c20-14-8-7-12(10-15(14)21)11-25-17-6-2-1-5-16(17)24-19(25)13-4-3-9-23-18(13)22/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKZJXCIMLYSAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C4=C(N=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide](/img/structure/B2543723.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)